molecular formula C5H9BN2O2 B11921864 (1-Ethyl-1H-imidazol-4-yl)boronic acid

(1-Ethyl-1H-imidazol-4-yl)boronic acid

Cat. No.: B11921864
M. Wt: 139.95 g/mol
InChI Key: IEXDZVFONXSVHH-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with an ethyl group at the nitrogen atom and a boronic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-imidazol-4-yl)boronic acid typically involves the borylation of an imidazole precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the handling and performing of organolithium chemistry on a multigram scale . This method ensures high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

Uniqueness: (1-Ethyl-1H-imidazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.

Properties

Molecular Formula

C5H9BN2O2

Molecular Weight

139.95 g/mol

IUPAC Name

(1-ethylimidazol-4-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4,9-10H,2H2,1H3

InChI Key

IEXDZVFONXSVHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=N1)CC)(O)O

Origin of Product

United States

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